molecular formula C8H11NOS B1629851 R-(-)-N,S-Dimethyl-S-phenylsulfoximine CAS No. 20414-85-1

R-(-)-N,S-Dimethyl-S-phenylsulfoximine

Cat. No.: B1629851
CAS No.: 20414-85-1
M. Wt: 169.25 g/mol
InChI Key: OQWUXWSLVBGOIX-LLVKDONJSA-N
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Description

R-(-)-N,S-Dimethyl-S-phenylsulfoximine: is an organic compound belonging to the class of sulfoximines. Sulfoximines are characterized by the presence of a sulfur atom bonded to an imine group and an oxygen atom. This compound is notable for its chiral nature, meaning it has non-superimposable mirror images, and the “R-(-)” designation indicates its specific stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R-(-)-N,S-Dimethyl-S-phenylsulfoximine typically involves the oxidation of the corresponding sulfoxide. One common method is the oxidation of N,S-dimethyl-S-phenylsulfoximine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions: R-(-)-N,S-Dimethyl-S-phenylsulfoximine undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfoximine back to the corresponding sulfoxide or sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different sulfoximine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfoxides and sulfides.

    Substitution: Various substituted sulfoximines.

Scientific Research Applications

Chemistry: R-(-)-N,S-Dimethyl-S-phenylsulfoximine is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. It also serves as a ligand in coordination chemistry, forming complexes with transition metals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzyme active sites, making it a valuable tool in biochemical studies.

Medicine: this compound has been investigated for its potential therapeutic applications, particularly as an anti-cancer agent. Its ability to inhibit certain enzymes involved in cancer cell proliferation makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its role as a chiral building block enables the production of various biologically active compounds.

Mechanism of Action

The mechanism of action of R-(-)-N,S-Dimethyl-S-phenylsulfoximine involves its interaction with molecular targets such as enzymes. The sulfoximine group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This inhibition can disrupt metabolic pathways, making the compound effective in various applications, including as an enzyme inhibitor in biochemical research and as a potential therapeutic agent.

Comparison with Similar Compounds

    N,S-Dimethyl-S-phenylsulfoximine: The non-chiral counterpart of R-(-)-N,S-Dimethyl-S-phenylsulfoximine.

    Sulfoxides: Compounds with a sulfur-oxygen double bond, similar in structure but lacking the imine group.

    Sulfides: Compounds with a sulfur atom bonded to two carbon atoms, lacking the oxygen and imine groups.

Uniqueness: this compound is unique due to its chiral nature and the presence of both sulfoximine and phenyl groups. This combination imparts specific chemical and biological properties, making it valuable in asymmetric synthesis and as a potential therapeutic agent.

Properties

IUPAC Name

methyl-methylimino-oxo-phenyl-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-9-11(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWUXWSLVBGOIX-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=S(=O)(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=[S@@](=O)(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648527
Record name (N,S-Dimethanesulfonimidoyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20414-85-1
Record name (N,S-Dimethanesulfonimidoyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-N,S-Dimethyl-S-phenylsulfoximine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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